Cas no 1396864-46-2 (ethyl 5-[4-(trifluoromethoxy)benzamido]pyrazolo[1,5-a]pyridine-3-carboxylate)

Ethyl 5-[4-(trifluoromethoxy)benzamido]pyrazolo[1,5-a]pyridine-3-carboxylate is a pyrazolo[1,5-a]pyridine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a trifluoromethoxy-substituted benzamido group, which may enhance metabolic stability and bioavailability. The ethyl carboxylate moiety provides versatility for further functionalization, making it a valuable intermediate in drug discovery. The compound’s unique scaffold could be explored for modulating biological targets, particularly in inflammation or oncology research. Its synthetic accessibility and well-defined chemical properties facilitate its use in structure-activity relationship (SAR) studies. The trifluoromethoxy group may contribute to improved lipophilicity and membrane permeability, supporting its utility in lead optimization.
ethyl 5-[4-(trifluoromethoxy)benzamido]pyrazolo[1,5-a]pyridine-3-carboxylate structure
1396864-46-2 structure
Product Name:ethyl 5-[4-(trifluoromethoxy)benzamido]pyrazolo[1,5-a]pyridine-3-carboxylate
CAS No:1396864-46-2
MF:C18H14F3N3O4
MW:393.31667470932
CID:5405809
Update Time:2025-06-15

ethyl 5-[4-(trifluoromethoxy)benzamido]pyrazolo[1,5-a]pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • YZBGEAYCQLXMPR-UHFFFAOYSA-N
    • ethyl 5-[4-(trifluoromethoxy)benzamido]pyrazolo[1,5-a]pyridine-3-carboxylate
    • Inchi: 1S/C18H14F3N3O4/c1-2-27-17(26)14-10-22-24-8-7-12(9-15(14)24)23-16(25)11-3-5-13(6-4-11)28-18(19,20)21/h3-10H,2H2,1H3,(H,23,25)
    • InChI Key: YZBGEAYCQLXMPR-UHFFFAOYSA-N
    • SMILES: C12=C(C(OCC)=O)C=NN1C=CC(NC(=O)C1=CC=C(OC(F)(F)F)C=C1)=C2

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Additional information on ethyl 5-[4-(trifluoromethoxy)benzamido]pyrazolo[1,5-a]pyridine-3-carboxylate

Introduction to Ethyl 5-[4-(trifluoromethoxy)benzamido]pyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 1396864-46-2)

Ethyl 5-[4-(trifluoromethoxy)benzamido]pyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 1396864-46-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound belongs to the pyrazolo[1,5-a]pyridine class, a heterocyclic scaffold that has been extensively studied for its potential in drug discovery and development.

The molecular structure of Ethyl 5-[4-(trifluoromethoxy)benzamido]pyrazolo[1,5-a]pyridine-3-carboxylate features a pyrazolo[1,5-a]pyridine core appended with a benzamido group and an ethyl ester substituent at the 3-position. The presence of the trifluoromethoxy group on the benzamido moiety introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and influence its interactions with biological targets. This feature makes it a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a growing interest in developing novel therapeutic agents that target complex biological pathways. Pyrazolo[1,5-a]pyridine derivatives have emerged as a valuable class of compounds due to their ability to interact with various enzymes and receptors involved in disease processes. Ethyl 5-[4-(trifluoromethoxy)benzamido]pyrazolo[1,5-a]pyridine-3-carboxylate, with its intricate architecture, represents a significant advancement in this area.

The synthesis of Ethyl 5-[4-(trifluoromethoxy)benzamido]pyrazolo[1,5-a]pyridine-3-carboxylate involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the trifluoromethoxy group and the benzamido moiety necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenations, have been employed to construct the desired molecular framework.

The pharmacological potential of Ethyl 5-[4-(trifluoromethoxy)benzamido]pyrazolo[1,5-a]pyridine-3-carboxylate has been explored in several preclinical studies. These studies have highlighted its ability to modulate key biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The compound has demonstrated promising activity in vitro against various cancer cell lines by inhibiting critical signaling pathways such as MAPK and PI3K/Akt. Additionally, it has shown potential in reducing inflammation by modulating cytokine production and preventing NF-κB activation.

One of the most compelling aspects of Ethyl 5-[4-(trifluoromethoxy)benzamido]pyrazolo[1,5-a]pyridine-3-carboxylate is its selectivity towards specific biological targets. The unique combination of substituents on the pyrazolo[1,5-a]pyridine core allows for precise interactions with target proteins while minimizing off-target effects. This selectivity is crucial for developing drugs with improved efficacy and reduced side effects. Recent computational studies have further elucidated the binding mode of this compound with its target proteins, providing valuable insights for structure-based drug design.

The pharmacokinetic properties of Ethyl 5-[4-(trifluoromethoxy)benzamido]pyrazolo[1,5-a]pyridine-3-carboxylate have also been thoroughly investigated. In vivo studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound exhibits moderate solubility in water and lipids, which facilitates its absorption across biological membranes. Additionally, it shows reasonable metabolic stability and clearance rates from the body, suggesting potential for therapeutic use.

The development of Ethyl 5-[4-(trifluoromethoxy)benzamido]pyrazolo[1,5-a]pyridine-3-carboxylate aligns with current trends in drug discovery towards personalized medicine and targeted therapy. By leveraging its unique structural features and biological activities, this compound holds promise for treating a wide range of diseases with high specificity and minimal toxicity. Future research will focus on optimizing its chemical structure to enhance potency and bioavailability while exploring new therapeutic applications.

In conclusion, Ethyl 5-[4-(trifluoromethoxy)benzamido]pyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 1396864-46-2) is a remarkable compound with significant potential in pharmaceutical applications. Its intricate molecular design and promising biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new insights into its mechanisms of action and pharmacological properties, this compound is poised to play a crucial role in addressing some of the most challenging diseases faced by humanity today.

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